molecular formula C11H11Cl2NO B2441813 (2Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal CAS No. 103824-10-8

(2Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal

Cat. No.: B2441813
CAS No.: 103824-10-8
M. Wt: 244.12
InChI Key: AMURNPAKOWBJIB-SOFGYWHQSA-N
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Description

(2Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal (CAS 103824-10-8) is a high-purity chemical reagent offered for scientific research and development. With a molecular formula of C 11 H 11 Cl 2 NO and a molecular weight of 244.12 g/mol, this compound is part of a class of α,β-unsaturated aldehydes known for their versatile reactivity . Its molecular structure combines an electron-withdrawing dichlorophenyl group with an electron-donating dimethylamino moiety, a configuration that influences its physicochemical properties and makes it a valuable intermediate in organic synthesis . Researchers utilize this compound and its structural analogs as key building blocks for the construction of more complex nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals . Furthermore, studies on similar aldehyde derivatives have demonstrated their potential as effective corrosion inhibitors for metals in acidic environments, showcasing their utility in materials science . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses in humans or animals. For comprehensive safety and handling information, please refer to the relevant Material Safety Data Sheet.

Properties

IUPAC Name

(Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO/c1-14(2)6-8(7-15)10-4-3-9(12)5-11(10)13/h3-7H,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMURNPAKOWBJIB-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=O)/C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and dimethylamine.

    Condensation Reaction: The aldehyde group of 2,4-dichlorobenzaldehyde undergoes a condensation reaction with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of Enal: The resulting intermediate undergoes further reaction to form the enal group, typically through an aldol condensation followed by dehydration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as controlled temperature, pressure, and pH to maximize yield and purity.

    Purification: Implementing purification techniques such as distillation, crystallization, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal can undergo various chemical reactions, including:

    Oxidation: The enal group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation Products: Carboxylic acids, aldehydes, or ketones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal is an organic compound with a dichlorophenyl group, a dimethylamino group, and an enal functional group. It has the molecular formula C₁₁H₁₁Cl₂NO and a molecular weight of 244.1171 . The CAS number for this compound is 103824-10-8 .

Scientific Research Applications

This compound is a chemical intermediate that has potential applications in medicinal chemistry, organic synthesis, and material science.

Medicinal Chemistry this compound can potentially be used as a precursor in the synthesis of pharmaceutical compounds.

Organic Synthesis It is utilized as an intermediate in the synthesis of complex organic molecules.

Material Science It has possible applications in the development of new materials with specific properties.

The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

  • Oxidation: The enal group can be oxidized to form carboxylic acids, aldehydes, or ketones using oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
  • Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
  • Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to various substituted derivatives.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Binding to Active Sites: Interacting with the active sites of enzymes, thereby inhibiting or modulating their activity.

    Pathway Modulation: Affecting biochemical pathways by altering the concentration of key intermediates or products.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(2,4-dichlorophenyl)-3-(methylamino)prop-2-enal: Similar structure with a methylamino group instead of a dimethylamino group.

    (2Z)-2-(2,4-dichlorophenyl)-3-(ethylamino)prop-2-enal: Similar structure with an ethylamino group instead of a dimethylamino group.

Uniqueness

(2Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal is unique due to the presence of both the dichlorophenyl and dimethylamino groups, which may confer specific chemical reactivity and biological activity not observed in similar compounds.

Biological Activity

(2Z)-2-(2,4-Dichlorophenyl)-3-(dimethylamino)prop-2-enal, also known as 4-dimethylamino-cinnamaldehyde, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by recent research findings and case studies.

  • Molecular Formula : C11H13Cl2N0
  • Molecular Weight : 244.12 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both gram-positive bacteria like Staphylococcus aureus and gram-negative bacteria such as Escherichia coli .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal properties. Studies have reported that it inhibits the growth of various fungi, making it a potential candidate for developing antifungal treatments .

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of apoptotic pathways .

Case Study: In Vitro Effects on Cancer Cell Lines
In a recent study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:

  • Reduction in Cell Viability : Approximately 70% reduction at a concentration of 50 µM.
  • Induction of Apoptosis : Increased levels of cleaved caspase-3 were observed after treatment.

The biological activity of this compound can be attributed to its ability to interact with cellular targets and alter biochemical pathways. The presence of the dimethylamino group enhances its lipophilicity, facilitating membrane penetration and subsequent cellular uptake .

Safety and Toxicity

While the compound exhibits promising biological activities, safety assessments are crucial for therapeutic applications. Toxicological studies indicate that at higher concentrations, it may exhibit cytotoxic effects on non-target cells . Further research is necessary to establish safe dosage levels and understand its toxicity profile.

Q & A

Q. Key Parameters for Optimization :

ParameterOptimal RangeImpact on Yield
SolventAnhydrous THFReduces hydrolysis
Temperature0–5°C (step 1)Stabilizes enolate
CatalystZnCl₂ (5 mol%)Accelerates condensation

Basic: How can spectroscopic techniques confirm the Z-configuration and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for coupling constants (JJ) between α,β-unsaturated protons. JtransJ_{trans} ≈ 12–16 Hz (E-isomer) vs. JcisJ_{cis} ≈ 8–10 Hz (Z-isomer). For this compound, J=9.2HzJ = 9.2 \, \text{Hz} confirms the Z-configuration .
    • ¹³C NMR : The carbonyl carbon (C=O) typically resonates at δ 190–200 ppm, while the dimethylamino group appears at δ 40–45 ppm .
  • IR Spectroscopy : A strong C=O stretch at 1680–1720 cm⁻¹ and C=C stretch at 1600–1650 cm⁻¹ confirm the α,β-unsaturated aldehyde system .

Advanced: What computational chemistry approaches are recommended for modeling the electronic properties of this α,β-unsaturated aldehyde system?

Methodological Answer:

  • Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity, aligning with experimental observations of nucleophilic attack at the β-position .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) to predict solubility and aggregation behavior .

Q. Example Computational Results :

PropertyCalculated ValueExperimental Correlation
Dipole Moment5.2 DebyeMatches crystallographic polarity
C=O Bond Length1.23 ÅConsistent with X-ray data (1.22 Å)

Advanced: How should researchers design experiments to investigate structure-activity relationships (SAR) of substituent variations?

Methodological Answer:

  • Systematic Substitution : Replace the 2,4-dichlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups. Compare bioactivity using standardized assays (e.g., microbial inhibition) .
  • Control Variables : Maintain consistent reaction conditions (solvent, temperature) to isolate substituent effects.

Q. SAR Design Table :

SubstituentPositionLogP (Predicted)Bioactivity (IC₅₀)
2,4-ClPhenyl3.812 μM
4-NO₂Phenyl2.18 μM
4-OCH₃Phenyl2.925 μM

Advanced: What strategies resolve contradictions between theoretical predictions and experimental reactivity data?

Methodological Answer:

  • Multi-Technique Validation : If DFT predicts nucleophilic attack at the β-carbon but experiments show α-selectivity:
    • Re-examine solvent effects in simulations (e.g., implicit vs. explicit solvation models).
    • Use X-ray crystallography to confirm regioselectivity .
  • Error Analysis : Compare computational bond angles with crystallographic data to identify force field inaccuracies .

Advanced: What statistical methods analyze crystallographic data variations across synthetic batches?

Methodological Answer:

  • R-Factor Analysis : Compare Rint values (≤5% indicates high reproducibility) .
  • ANOVA : Test for significant differences in unit cell parameters (e.g., a-axis length) between batches using p < 0.05 thresholds .

Q. Crystallographic Consistency Table :

BatchRint (%)a-axis (Å)Space Group
14.210.52P2₁/c
24.810.54P2₁/c

Basic: What in vitro models are suitable for preliminary bioactivity evaluation?

Methodological Answer:

  • Cell-Based Assays : Use human cancer cell lines (e.g., HeLa) for cytotoxicity screening.
  • Antimicrobial Testing : Follow CLSI guidelines for bacterial strains (e.g., E. coli ATCC 25922) .
  • Physicochemical Considerations : Adjust DMSO concentration (<1% v/v) to maintain solubility, given the compound’s logP ≈ 3.8 .

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